(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate
(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate
2-methyl-L-serine zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of 2-methyl-L-serine. Major species at pH 7.3. It is a tautomer of a 2-methyl-L-serine.
Brand Name:
Vulcanchem
CAS No.:
16820-18-1
VCID:
VC0028864
InChI:
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1
SMILES:
CC(CO)(C(=O)[O-])[NH3+]
Molecular Formula:
C4H9NO3
Molecular Weight:
119.12 g/mol
(S)-(+)-2-Amino-3-hydroxy-2-methylpropionate
CAS No.: 16820-18-1
Reference Standards
VCID: VC0028864
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol
CAS No. | 16820-18-1 |
---|---|
Product Name | (S)-(+)-2-Amino-3-hydroxy-2-methylpropionate |
Molecular Formula | C4H9NO3 |
Molecular Weight | 119.12 g/mol |
IUPAC Name | (2S)-2-azaniumyl-3-hydroxy-2-methylpropanoate |
Standard InChI | InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m0/s1 |
Standard InChIKey | CDUUKBXTEOFITR-BYPYZUCNSA-N |
Isomeric SMILES | C[C@](CO)(C(=O)[O-])[NH3+] |
SMILES | CC(CO)(C(=O)[O-])[NH3+] |
Canonical SMILES | CC(CO)(C(=O)[O-])[NH3+] |
Description | 2-methyl-L-serine zwitterion is an amino acid zwitterion obtained from the transfer of a proton from the carboxy group to the amino group of 2-methyl-L-serine. Major species at pH 7.3. It is a tautomer of a 2-methyl-L-serine. |
Synonyms | (S)-(+)-2-Amino-3-hydroxy-2-methylpropionic Acid; 2-Methyl-L-serine; (S)-2-Methylserine; L-2-Methylserine; L-α-Methylserine; |
PubChem Compound | 7000049 |
Last Modified | Nov 11 2021 |
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